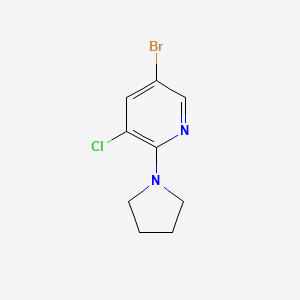

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine

Übersicht

Beschreibung

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the empirical formula C9H10BrClN2 . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .

Synthesis Analysis

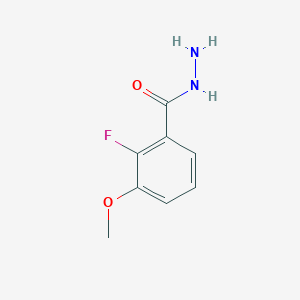

The synthesis of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine and similar compounds often involves palladium-catalyzed amination and halogen-exchange reactions . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold, and a pyrrolidine ring, which is a five-membered ring containing nitrogen .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine are typically characterized by the introduction of various functional groups to the pyridine scaffold . For example, it may undergo Suzuki-Miyaura coupling with corresponding boronic esters .Physical And Chemical Properties Analysis

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is a solid compound . Its molecular weight is 245.09 . The melting point of a similar compound, 5-Bromo-2-chloropyridine, is reported to be 65-69 °C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Pyrrolidine Derivatives

The pyrrolidine ring, a component of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, which is crucial for target selectivity .

Synthesis of Biologically Active Compounds

This compound can be used in the synthesis of various biologically active compounds. For example, it can be involved in palladium-catalyzed amination to produce amino-2-chloropyridine, which has potential applications in drug development .

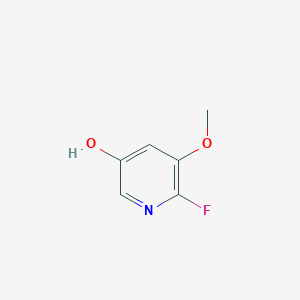

Halogen Exchange Reactions

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine may undergo halogen exchange reactions, such as with anhydrous potassium fluoride, to produce 5-Bromo-2-fluoropyridine. This reaction is significant in the preparation of compounds with varied biological activities .

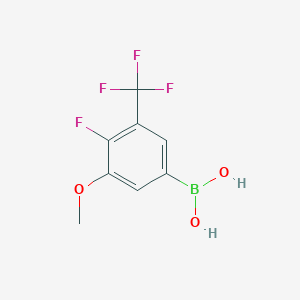

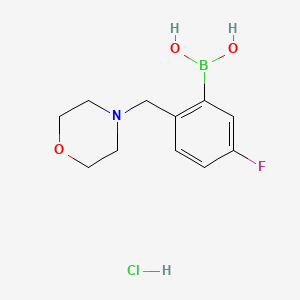

Suzuki Coupling Reactions

The compound can also be used in Suzuki coupling reactions to synthesize various heterocyclic compounds, which are essential in the development of new drugs with different biological profiles .

Insecticidal Activities

Derivatives of pyridine, such as those that can be synthesized from 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine, have shown excellent insecticidal activities. These derivatives are important for developing new insecticides .

Kinase Inhibitory Activity

In the field of biochemistry, the compound can contribute to the structure-activity relationship studies of kinase inhibitors. Modifications in the pyridine derivatives can lead to increased inhibitory activity against specific kinases, which is vital for cancer treatment strategies .

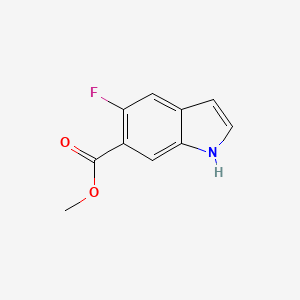

Antiproliferative and Antiviral Activities

Indole derivatives synthesized from pyridine compounds have been tested for antiproliferative and antiviral activities. These activities are crucial in the search for new treatments for diseases like cancer and viral infections .

Drug Design and Development

Lastly, the pyrrolidine scaffold in 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is instrumental in drug design due to its ability to influence the biological profile of drug candidates through stereoisomerism and spatial orientation of substituents .

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and application of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . Further studies could also explore its potential use in the synthesis of novel halopyridinylboronic acids and esters .

Wirkmechanismus

Target of Action

Pyrrolidine derivatives, which include 5-bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine, are known to interact with a variety of biological targets due to their versatile scaffold .

Mode of Action

It’s worth noting that pyrrolidine derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

It’s known that the compound can be used in the preparation of other compounds via palladium-catalyzed amination, halogen-exchange reaction using anhydrous potassium fluoride, and suzuki coupling with 2,5-dimethoxyphenylboronic acid .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

It’s known that pyrrolidine derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .

Action Environment

It’s worth noting that the environmental conditions can significantly impact the effectiveness of chemical reactions, such as the suzuki–miyaura cross-coupling reaction .

Eigenschaften

IUPAC Name |

5-bromo-3-chloro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKCONKTUYCLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.